2-(5-Bromopentyl)-1,3-dioxolane
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Overview
Description
2-(5-Bromopentyl)-1,3-dioxolane is an organic compound that features a bromine atom attached to a pentyl chain, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopentyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 5-bromopentyl bromide under basic conditions. A common method includes the use of a strong base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopentyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The dioxolane ring can be oxidized or reduced under specific conditions, altering the compound’s reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used in solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, products can range from alcohols to carboxylic acids.
Scientific Research Applications
2-(5-Bromopentyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially as a precursor for bioactive molecules.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopentyl)-1,3-dioxolane involves its reactivity due to the presence of the bromine atom and the dioxolane ring. The bromine atom acts as a leaving group in substitution reactions, while the dioxolane ring can participate in various chemical transformations. The molecular targets and pathways depend on the specific derivatives and their applications, ranging from enzyme inhibition to receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-Bromopentyl Acetate: Similar in structure but with an acetate group instead of a dioxolane ring.
5-Bromo-1-pentanol: Features a hydroxyl group instead of a dioxolane ring.
2-(5-Bromopentyl)isoindole-1,3-dione: Contains an isoindole ring instead of a dioxolane ring.
Uniqueness
2-(5-Bromopentyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
2-(5-bromopentyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVNUZNBIHDABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56741-68-5 |
Source
|
Record name | 2-(5-bromopentyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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